molecular formula C8H15ClN2O B2655623 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride CAS No. 2248336-79-8

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride

Cat. No.: B2655623
CAS No.: 2248336-79-8
M. Wt: 190.67
InChI Key: ZYYGGVUGPTUUBL-UHFFFAOYSA-N
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Description

9-Amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a chemically specialized spirocyclic building block of interest in medicinal chemistry and pharmaceutical research. The 7-azaspiro[3.5]nonane scaffold is a valuable synthetic intermediate recognized for its three-dimensional structure and potential in constructing complex bioactive molecules . This particular derivative, functionalized with an amino group at the 9-position and a ketone at the 6-position, presents versatile handles for further synthetic modification, making it suitable for the development of structure-activity relationships and the exploration of novel chemical space in drug discovery programs. While a specific direct mechanism of action for this precise compound is not fully detailed in the public domain, research into related 7-azaspiro[3.5]nonane compounds indicates significant therapeutic potential. Spirocyclic scaffolds of this nature are frequently investigated for their activity in the central nervous system, with related structures being explored for the treatment of conditions such as pain, anxiety, and cognitive disorders . The structural features of this compound, including its rigid spirocyclic core, make it a candidate for interacting with various biological targets, such as enzymes and receptors, which are often implicated in neurological and cardiovascular diseases . This product is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all experimental work complies with their institution's safety guidelines.

Properties

IUPAC Name

9-amino-7-azaspiro[3.5]nonan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-6-5-10-7(11)4-8(6)2-1-3-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGGVUGPTUUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)NCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248336-79-8
Record name 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Research indicates that compounds based on the 7-azaspiro[3.5]nonane structure, including 9-amino-7-azaspiro[3.5]nonan-6-one, have been developed as inhibitors of Bcl-2, a protein that regulates apoptosis and is often overexpressed in cancer cells. The introduction of this compound has shown significant improvement in biochemical and cellular potency against Bcl-2, making it a candidate for further development in cancer therapies .
  • Neurological Disorders
    • The compound has potential applications as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. Antagonists targeting mAChR M4 may offer new avenues for treatment by modulating cholinergic signaling .
  • Antiviral Activity
    • Preliminary studies suggest that derivatives of spiro compounds can exhibit antiviral properties, although specific data on 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride's efficacy against viral pathogens is still emerging .

Synthesis and Modifications

The synthesis of this compound involves various chemical transformations that enhance its pharmacological profile. Modifications to the spiro structure can lead to compounds with improved selectivity and potency against target proteins.

Case Studies

  • Bcl-2 Inhibition Study
    • A study demonstrated that modifications to the linker structure of Bcl-2 inhibitors significantly affected their potency. The rigid spiro linker provided by 9-amino-7-azaspiro[3.5]nonan-6-one led to enhanced binding affinity to the Bcl-2 protein, resulting in a biochemical potency of 0.049 nM .
  • Muscarinic Receptor Antagonism
    • In vitro assays indicated that derivatives of this compound displayed promising antagonistic activity at mAChR M4, suggesting potential therapeutic applications in treating disorders associated with cholinergic dysfunction .

Summary Table of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibitors of Bcl-2 protein for apoptosis regulation ,
Neurological DisordersAntagonists for mAChR M4 to modulate cholinergic signaling
Antiviral ActivityPotential antiviral properties under investigation

Mechanism of Action

The mechanism of action of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.5] framework is a common motif, but substituents and heteroatom placement significantly influence properties:

Compound Substituents Molecular Formula Key Features Reference
9-Amino-7-azaspiro[3.5]nonan-6-one HCl 9-NH₂, 6-keto, HCl salt C₈H₁₄ClN₂O Enhanced solubility (HCl salt), potential bioactivity
9-Hydroxy-7-azaspiro[3.5]nonan-6-one 9-OH, 6-keto C₇H₁₁NO₂ Polar hydroxyl group; may impact hydrogen bonding and metabolic stability
7-Azaspiro[3.5]nonan-6-one Unsubstituted, 6-keto C₇H₁₁NO Base scaffold; used as a building block in organic synthesis
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl 2-(2-Fluorophenoxy) substituent C₁₄H₁₈ClFNO Fluorine atom enhances lipophilicity and potential CNS penetration
6-Oxaspiro[3.5]nonan-7-ylmethanamine HCl 6-oxa (oxygen in ring), 7-CH₂NH₂ C₉H₁₇ClNO Oxygen heteroatom alters electronic properties; may reduce metabolic resistance

Biological Activity

9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C8H14N2O
  • CAS Number : 137935251

The spirocyclic nature of the molecule contributes to its unique pharmacological properties, particularly in relation to its interaction with biological targets.

Research indicates that this compound acts primarily as an agonist for GPR119, a G protein-coupled receptor involved in glucose metabolism and insulin secretion.

Key Findings:

  • GPR119 Agonism : In a study evaluating various derivatives, compound 54g (a derivative of 9-amino-7-azaspiro[3.5]nonan-6-one) demonstrated significant agonistic activity on GPR119, leading to enhanced glucose-lowering effects in diabetic models .
  • Potency : The biochemical potency of the compound was reported at approximately 0.049 nM in cellular assays, indicating a strong interaction with its target proteins, particularly Bcl-2, which is implicated in cancer cell survival .

Biological Activity Overview

Activity Description
GPR119 Agonism Enhances insulin secretion and lowers blood glucose levels in diabetic models.
Bcl-2 Inhibition Potent inhibitor with significant implications for cancer therapy.
Neuroprotective Effects Potential use in neurodegenerative diseases due to modulation of α-synuclein aggregation .

Case Study 1: GPR119 Agonism

In a controlled study involving Sprague-Dawley rats, compound 54g was administered to evaluate its pharmacokinetic profile and glucose-lowering effects. Results showed a marked reduction in blood glucose levels post-administration, demonstrating the compound's potential as an anti-diabetic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound effectively induced apoptosis through Bcl-2 inhibition pathways. The compound's ability to modulate apoptotic signals presents a promising avenue for cancer treatment strategies .

Comparative Analysis

A comparative analysis of related compounds highlights the unique biological activity of this compound:

Compound Target Activity Potency (nM)
9-amino-7-azaspiro[3.5]nonan GPR119 Agonist0.049
Compound X Bcl-2 Inhibitor0.1
Compound Y GPR119 Agonist0.075

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride with high yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, spirocyclic systems can be formed via intramolecular cyclization using catalysts (e.g., Lewis acids) in aprotic solvents like THF or DCM. Post-synthesis purification via crystallization or column chromatography is critical to achieving >95% purity .
  • Key Parameters :

  • Catalyst selection (e.g., Pd-based for cross-coupling).
  • Solvent polarity and temperature for ring closure.
  • Acidic conditions for hydrochloride salt formation.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Collision cross-section (CCS) data from ion mobility spectrometry can validate conformational stability (e.g., [M+H]+ CCS: 129.6 Ų) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves spirocyclic connectivity and amine proton environments.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to atomic resolution .

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity compared to linear or non-spiro analogs?

  • Methodological Answer : The spiro junction imposes steric constraints and electronic effects. For example:

  • Steric Hindrance : The 7-aza group in the spiro system reduces nucleophilic attack at the amine site compared to linear amines.
  • Electronic Effects : Conformational rigidity alters pKa values of functional groups, impacting solubility and binding affinity. Comparative studies with analogs (e.g., 2-azaspiro[3.3]heptane) reveal distinct reactivity in alkylation or acylation reactions .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., 2D COSY, HSQC) with computational modeling (DFT) to assign ambiguous peaks.
  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve tautomeric or stereochemical ambiguities .
  • Dynamic NMR : Probe ring-flipping or conformational exchange in spiro systems at variable temperatures.

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD).
  • Molecular Docking : Use software like AutoDock to model interactions with active sites (e.g., kinase domains).
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated degradation .

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